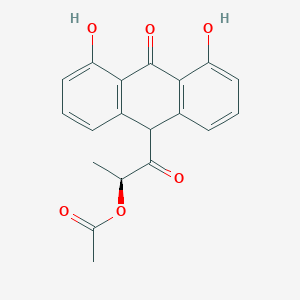
10-Acetyllactyldithranol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Acetyllactyldithranol, also known as this compound, is a useful research compound. Its molecular formula is C19H16O6 and its molecular weight is 340.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Anthracenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dermatological Applications
1. Treatment of Psoriasis
- Mechanism of Action : 10-Acetyllactyldithranol exhibits properties that inhibit cellular processes associated with skin disorders. It has been shown to reduce DNA synthesis and impair cellular respiration in epidermal cells, making it a candidate for treating conditions characterized by hyperproliferation, such as psoriasis .
- Clinical Trials : In clinical settings, 10-acetyl dithranol has been evaluated for its antipsoriatic activity. Studies indicate that it is less irritating and staining compared to traditional dithranol formulations, particularly at lower concentrations .
2. Formulations and Delivery Systems
- Hydrogel Preparations : Research is ongoing to explore the incorporation of this compound into hydrogel formulations to enhance drug delivery systems. This approach aims to improve the therapeutic efficacy while minimizing side effects associated with conventional treatments.
Toxicological Considerations
While this compound shows promise in therapeutic applications, toxicological studies reveal that it may exhibit higher toxicity compared to its parent compound, dithranol. Research indicates that the 10-acyl analogues can be mutagenic in certain bacterial strains and have varying degrees of toxicity in animal models .
Table: Toxicity Profile of 10-Acyl Analogues
| Compound | LD50 (mg/kg) | Mutagenicity | Notes |
|---|---|---|---|
| Dithranol | 1542 (mice) | Low | Standard treatment for psoriasis |
| 10-Acetyl Dithranol | Higher | Yes | More toxic than dithranol |
| 10-Propionyl Dithranol | Higher | Yes | Similar profile to 10-acetyl |
| Butantrone | Lower | Lower | Least toxic among analogues |
Case Studies
1. Clinical Observations
A study conducted on hospitalized psoriasis patients demonstrated that this compound applied under controlled conditions resulted in reduced irritation and staining compared to traditional treatments. This led to improved patient compliance and satisfaction during treatment regimens .
2. Comparative Studies
In a comparative study involving various acyl analogues of dithranol, it was found that increasing the carbon chain length reduced both irritation and staining properties. This suggests that modifications to the molecular structure can enhance therapeutic profiles while minimizing adverse effects .
Propriétés
Numéro CAS |
128864-31-3 |
|---|---|
Formule moléculaire |
C19H16O6 |
Poids moléculaire |
340.3 g/mol |
Nom IUPAC |
[(2S)-1-(4,5-dihydroxy-10-oxo-9H-anthracen-9-yl)-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C19H16O6/c1-9(25-10(2)20)18(23)15-11-5-3-7-13(21)16(11)19(24)17-12(15)6-4-8-14(17)22/h3-9,15,21-22H,1-2H3/t9-/m0/s1 |
Clé InChI |
ZNHRCUQJUPBMDB-VIFPVBQESA-N |
SMILES |
CC(C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)OC(=O)C |
SMILES isomérique |
C[C@@H](C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)OC(=O)C |
SMILES canonique |
CC(C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)OC(=O)C |
Key on ui other cas no. |
128864-31-3 |
Synonymes |
10-acetyllactyldithranol 10-acetyllaktyldithranol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















